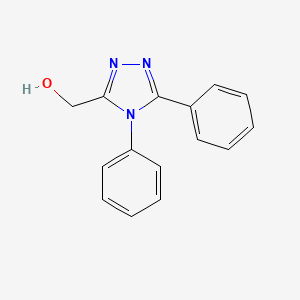

(diphenyl-4H-1,2,4-triazol-3-yl)methanol

Vue d'ensemble

Description

“(diphenyl-4H-1,2,4-triazol-3-yl)methanol” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. This is a five-member aromatic ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(diphenyl-4H-1,2,4-triazol-3-yl)methanol”, often starts from benzylic acid hydrazide. The reaction of benzylic acid hydrazide and appropriate substituted benzaldehyde in the presence of ammonium acetate and acetic acid leads to the formation of these compounds .

Molecular Structure Analysis

In the molecular structure of “(diphenyl-4H-1,2,4-triazol-3-yl)methanol”, the dihedral angles formed by the mean plane of the triazole ring and the three phenyl rings are 51.13, 52.84, and 47.04 degrees . In the crystal, molecules are linked by weak C-H⋯N interactions, forming infinite chains propagating along the b-axis direction .

Applications De Recherche Scientifique

Synthesis of S-Alkylated Derivatives

The compound serves as a precursor for synthesizing S-alkylated derivatives. These derivatives are synthesized through a two-step process involving initial S-alkylation using a halogenated acetal and cesium carbonate, followed by acetal deprotection procedures to isolate the aldehyde as a bisulfite adduct . This process is significant in the development of compounds with biological activity.

Anticancer Agent Development

1,2,4-triazole derivatives, including those derived from (diphenyl-4H-1,2,4-triazol-3-yl)methanol, have been evaluated as potential anticancer agents. Novel derivatives have shown promising cytotoxic activity against various cancer cell lines, indicating the compound’s role in the discovery of new chemotherapeutic agents .

Medicinal Chemistry

The triazole ring found in (diphenyl-4H-1,2,4-triazol-3-yl)methanol is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds with different targets. This improves pharmacokinetics and pharmacological properties, making it valuable in drug discovery .

Luminescent Material Development

Coordination polymers based on triazole derivatives exhibit multiresponsive luminescent properties. These materials can be used for sensitive detection of antibiotics and pesticides, as well as having antitumor activities .

Fluorescent Probes

Triazole derivatives are utilized as fluorescent probes in chemical biology. Their ability to act as structural units in polymers makes them suitable for fluorescent imaging applications .

Polymer Chemistry

The triazole ring is a key structural unit in polymer chemistry. Its incorporation into polymers can lead to the development of materials with specific properties, such as enhanced strength or thermal stability .

Orientations Futures

The future directions for the research on “(diphenyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could involve the design of luminescence sensing materials for the efficient detection of organic pollutants . Additionally, further investigation into the anti-tumor activities of these compounds could be beneficial .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with the 1,2,4-triazole scaffold, such as fluconazole and alprazolam, have been known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Compounds containing the 1,2,4-triazole ring have been known to affect a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .

Pharmacokinetics

The unique structure of the 1,2,4-triazole ring allows its derivatives to easily bind with a variety of enzymes and receptors in biological systems, potentially affecting their bioavailability .

Result of Action

Compounds containing the 1,2,4-triazole ring have been known to exhibit a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .

Action Environment

It’s worth noting that the ancillary ligand attached with a 4-phenyl-4h-1,2,4-triazole group could facilitate charge trapping across the bulk of the device for efficient oleds .

Propriétés

IUPAC Name |

(4,5-diphenyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-11-14-16-17-15(12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-10,19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLSXOVPLRTIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)

![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)

![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)

![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)